5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol
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Overview
Description
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol is a chemical compound with the molecular formula C14H11ClO2 It is known for its structural similarity to resveratrol, a naturally occurring polyphenol found in red wine and various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1,3-dihydroxybenzene.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: 3,4’,5-Trihydroxy-trans-stilbene.
Piceatannol: 3,4,3’,5’-Tetrahydroxy-trans-stilbene.
Oxyresveratrol: 2,3’,4,5’-Tetrahydroxy-trans-stilbene.
Uniqueness
5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11ClO2 |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11ClO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+ |
InChI Key |
LILDZVMCXPVDFR-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Cl |
Origin of Product |
United States |
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